4h-1-Benzopyran-4-one,7-amino-3-hydroxy-2-phenyl-
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Overview
Description
4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- is a compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters, followed by cyclization and subsequent functional group modifications. Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Substitution: The amino and hydroxy groups on the benzopyran ring can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinones, oxidized flavonoids.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters.
Signal Transduction: It modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl- (Pinocembrin): Known for its anti-inflammatory and antioxidant properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl- (Tectochrysin): Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: 4H-1-Benzopyran-4-one, 7-amino-3-hydroxy-2-phenyl- is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-amino-3-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,18H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCLXADHUKWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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